![molecular formula C21H25ClN2O2 B13928341 2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)
2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is a synthetic compound known for its potential therapeutic applications. It belongs to the class of diazaspiro compounds, which are characterized by a spirocyclic structure containing nitrogen atoms. This compound has garnered interest due to its potential as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenoxyphenyl group: This step involves the reaction of the spirocyclic intermediate with a phenoxyphenyl derivative under specific conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the spirocyclic core or the phenoxyphenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyphenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenoxyphenyl moiety.
科学的研究の応用
2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound may find applications in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride involves the inhibition of RIPK1 kinase activity. By blocking RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing cell death and inflammation . This inhibition is achieved through binding to the active site of RIPK1, which interferes with its kinase activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential RIPK1 inhibitory activity.
2,7-diazaspiro[4.5]decan-1-one hydrochloride: A structurally similar compound with different substituents on the spirocyclic core.
Uniqueness
2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for RIPK1 inhibition. This makes it a valuable lead compound for further optimization and development as a therapeutic agent.
特性
分子式 |
C21H25ClN2O2 |
|---|---|
分子量 |
372.9 g/mol |
IUPAC名 |
2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c24-20-21(11-4-13-22-16-21)12-14-23(20)15-17-7-9-19(10-8-17)25-18-5-2-1-3-6-18;/h1-3,5-10,22H,4,11-16H2;1H |
InChIキー |
JPYZDECDRNHXBM-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCN(C2=O)CC3=CC=C(C=C3)OC4=CC=CC=C4)CNC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


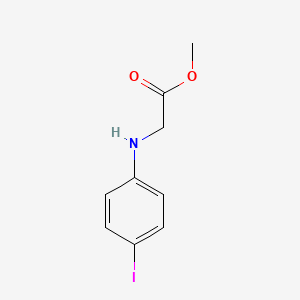

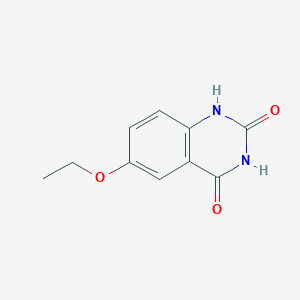
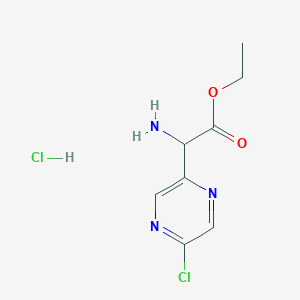
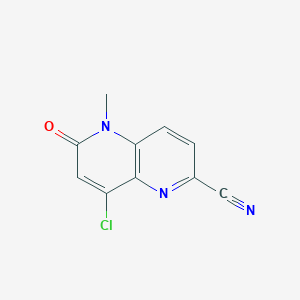
![1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B13928279.png)
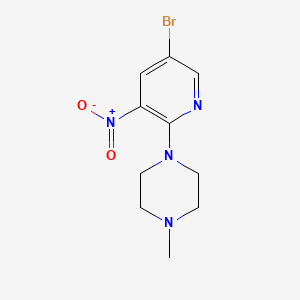

![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)

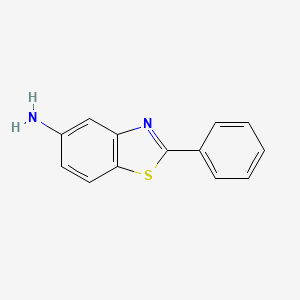

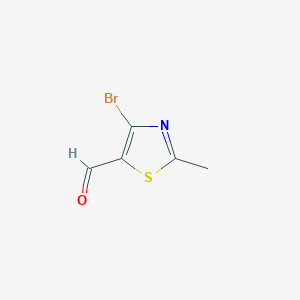
![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)
